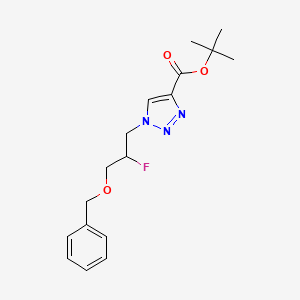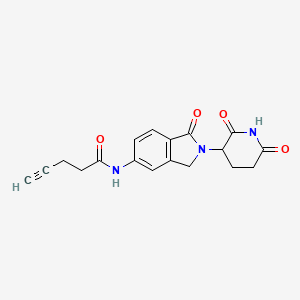
Lenalidomide-5'-CO-C2-alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-5’-CO-C2-alkyne is a derivative of lenalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma and myelodysplastic syndromes. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating an alkyne functional group, which can be used for further chemical modifications and bioconjugation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-5’-CO-C2-alkyne typically involves the following steps:
Bromination: The starting material, methyl 2-methyl-3-nitrobenzoate, is brominated using N-bromosuccinimide in the presence of a radical initiator like α,α’-azo-bis-isobutyronitrile.
Condensation: The brominated product is then condensed with 3-aminopiperidine-2,6-dione in the presence of a base such as triethylamine in a solvent like dimethylformamide.
Cyclization: The intermediate product undergoes cyclization to form the core structure of lenalidomide.
Alkyne Introduction: The alkyne group is introduced through a coupling reaction, typically using a palladium-catalyzed Sonogashira coupling reaction with an appropriate alkyne reagent.
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This involves:
- Using scalable and green chemistry approaches to minimize environmental impact.
- Employing continuous flow reactors for better control over reaction conditions.
- Implementing purification techniques like crystallization and chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Lenalidomide-5’-CO-C2-alkyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation over palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thioethers
Applications De Recherche Scientifique
Lenalidomide-5’-CO-C2-alkyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to attach biomolecules like proteins or nucleic acids.
Medicine: Investigated for its potential to enhance the efficacy of lenalidomide in cancer therapy.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of Lenalidomide-5’-CO-C2-alkyne is similar to that of lenalidomide. It modulates the activity of the CRL4 CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of specific protein substrates. This results in the inhibition of cancer cell proliferation and induction of apoptosis. The alkyne group allows for additional modifications that can enhance its binding affinity and specificity for molecular targets .
Comparaison Avec Des Composés Similaires
Thalidomide: The parent compound with similar immunomodulatory properties but higher toxicity.
Pomalidomide: Another derivative with enhanced potency and reduced side effects.
Carvykti (ciltacabtagene autoleucel): A CAR-T cell therapy used for multiple myeloma.
Tecvayli (teclistamab): A bispecific T-cell engager used for multiple myeloma
Uniqueness: Lenalidomide-5’-CO-C2-alkyne stands out due to its alkyne functional group, which allows for further chemical modifications and bioconjugation, making it a versatile tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C18H17N3O4 |
|---|---|
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]pent-4-ynamide |
InChI |
InChI=1S/C18H17N3O4/c1-2-3-4-15(22)19-12-5-6-13-11(9-12)10-21(18(13)25)14-7-8-16(23)20-17(14)24/h1,5-6,9,14H,3-4,7-8,10H2,(H,19,22)(H,20,23,24) |
Clé InChI |
UYJKPWOIGPOHAE-UHFFFAOYSA-N |
SMILES canonique |
C#CCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)


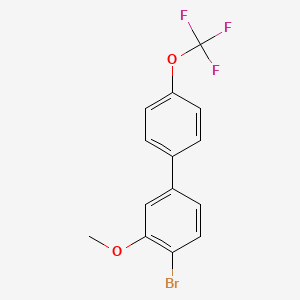
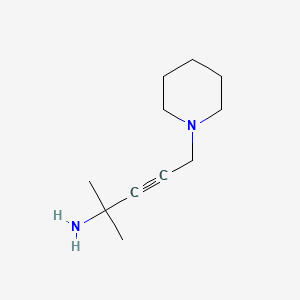
![(1S,3'R,4'S,5'S,6'R)-6,6'-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol](/img/structure/B14769946.png)
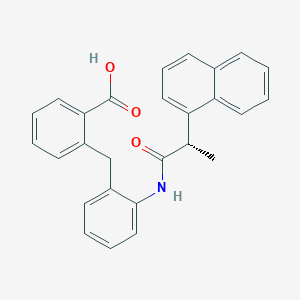
![2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14769951.png)
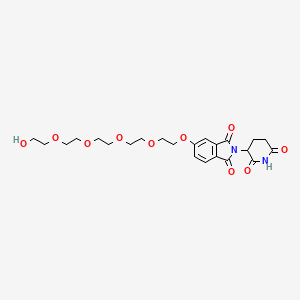
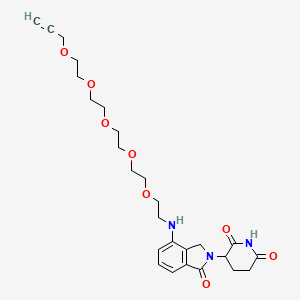
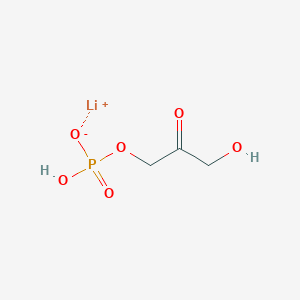
![[5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate](/img/structure/B14769979.png)
